Ethyl 2-hydroxy-3-methoxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-10-6(8)5(7)4-9-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIKZWZJVNSHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849736-99-8 | |
| Record name | ethyl 2-hydroxy-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to Ethyl 2-hydroxy-3-methoxypropanoate
The construction of the this compound backbone can be achieved through several established synthetic strategies, each with its own set of advantages and challenges. These methodologies can be broadly categorized into chemical synthesis approaches and biocatalytic or chemoenzymatic methods.
Biocatalytic and Chemoenzymatic Synthesis
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint. Lipases are a particularly versatile class of enzymes for the synthesis of esters. mdpi.com
A biocatalytic approach to this compound could involve the direct lipase-catalyzed esterification of 2-hydroxy-3-methoxypropanoic acid with ethanol (B145695). Enzymes such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized on a solid support (e.g., Novozym® 435), are well-known for their efficacy in such transformations. researchgate.net The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation.
Alternatively, lipase-catalyzed transesterification (alcoholysis) could be employed. In this scenario, a different ester of 2-hydroxy-3-methoxypropanoic acid (e.g., the methyl ester) could be reacted with ethanol in the presence of a lipase to yield the desired ethyl ester. Enzymatic resolutions are also a powerful tool in this context. If a racemic mixture of this compound is synthesized chemically, a lipase could be used to selectively acylate one of the enantiomers, allowing for the separation of the two. scielo.brnih.gov
Chemoenzymatic strategies combine the strengths of both chemical and enzymatic transformations. For instance, a chemical synthesis could be used to produce a racemic precursor, which is then resolved using an enzymatic method to obtain the enantiomerically pure target compound.
| Biocatalytic Method | Enzyme | Substrates | Key Advantage |
| Esterification | Lipase (e.g., CAL-B) | 2-hydroxy-3-methoxypropanoic acid, Ethanol | High selectivity, mild conditions |
| Transesterification | Lipase (e.g., CAL-B) | Mthis compound, Ethanol | Equilibrium control |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic this compound, Acylating agent | Enantiomeric purity |
Enzyme-Mediated Transformations (e.g., Enoate Reductases)
Enzyme-mediated transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. While enoate reductases (ERs) primarily catalyze the asymmetric reduction of activated carbon-carbon double bonds, other oxidoreductases, such as ketoreductases (KREDs), are employed for the reduction of carbonyl groups. harvard.edunih.govnih.gov The synthesis of this compound would involve the reduction of the corresponding α-keto ester, ethyl 2-oxo-3-methoxypropanoate.
Enoate reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are known for their ability to reduce α,β-unsaturated compounds with high stereoselectivity. nih.gov However, for the reduction of an isolated ketone as in ethyl 2-oxo-3-methoxypropanoate, ketoreductases are the more appropriate biocatalysts. These enzymes, often found in microorganisms like yeast and bacteria, can reduce a wide range of ketones to their corresponding alcohols with high enantiomeric excess. nih.govnih.gov
The general reaction for the bioreduction of an α-keto ester is shown below:
Ethyl 2-oxo-3-methoxypropanoate + NAD(P)H + H⁺ --(Ketoreductase)--> (R)- or (S)-Ethyl 2-hydroxy-3-methoxypropanoate + NAD(P)⁺
Asymmetric Bioreduction Strategies
Asymmetric bioreduction using whole-cell systems or isolated enzymes is a powerful strategy for producing enantiomerically pure alcohols. These methods are often preferred due to their high selectivity, mild reaction conditions, and environmental compatibility.
Whole-cell biocatalysis utilizes microorganisms such as Saccharomyces cerevisiae (baker's yeast), Candida, and various bacteria which contain a range of ketoreductases. The choice of microorganism is critical as different species and even different strains can yield opposite enantiomers of the product. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to its corresponding (S)-hydroxy ester was achieved with high enantiomeric excess using the short-chain dehydrogenase/reductase ChKRED12 from Chryseobacterium sp. CA49. nih.gov This highlights the potential for screening various microorganisms to find a suitable biocatalyst for the reduction of ethyl 2-oxo-3-methoxypropanoate.
The use of isolated enzymes, while often more expensive, can offer advantages in terms of higher purity and easier downstream processing. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is typically required to recycle the expensive NAD(P)H cofactor. nih.gov
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| ChKRED12 | Ethyl 3-oxo-3-(2-thienyl) propanoate | (S)-Ethyl 3-hydroxy-3-(2-thienyl) propanoate | >99% | nih.gov |
| Baker's Yeast | Various β-keto esters | Corresponding β-hydroxy esters | High | nih.gov |
Stereoselective Synthesis of Enantiomeric Forms
Chiral Catalyst and Reagent Applications
The stereoselective synthesis of chiral α-hydroxy esters can be effectively achieved through asymmetric hydrogenation of the corresponding α-keto ester using chiral metal catalysts. Ruthenium and nickel-based catalysts are particularly well-studied for this transformation.
Chiral η6-arene/N-tosylethylenediamine−Ru(II) complexes have been demonstrated to be excellent catalysts for the asymmetric hydrogenation of aromatic ketones. acs.org These catalysts can operate under acidic conditions, which is advantageous for base-sensitive substrates. acs.org Similarly, chiral nickel-bisphosphine complexes have been used for the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides through dynamic kinetic resolution, affording the products with high diastereo- and enantioselectivities. rsc.org The application of such catalysts to ethyl 2-oxo-3-methoxypropanoate would be a promising route to obtaining enantiomerically pure this compound.
A general scheme for this reaction is:
Ethyl 2-oxo-3-methoxypropanoate + H₂ --(Chiral Catalyst)--> (R)- or (S)-Ethyl 2-hydroxy-3-methoxypropanoate
| Catalyst | Substrate Type | Product Type | Selectivity | Reference |
| Chiral Ni-bisphosphine complexes | α-amino-β-keto esters | anti-β-hydroxy-α-amino esters | High diastereo- and enantioselectivity | rsc.org |
| Chiral η6-arene/N-tosylethylenediamine−Ru(II) | Aromatic ketones | Chiral alcohols | High enantioselectivity | acs.org |
| Ni-(R,R)-QuinoxP* complex | γ-keto acids, esters, and amides | Chiral γ-hydroxy acid derivatives | up to 99.9% ee | acs.org |
Diastereoselective Approaches
When a molecule contains more than one chiral center, diastereoselective synthesis becomes crucial. For a compound like this compound, if the starting material already contained a chiral center at the 3-position, the reduction of the ketone at the 2-position would need to be diastereoselective.
One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. Alternatively, substrate-controlled diastereoselection can be achieved where the existing stereocenter influences the facial selectivity of the incoming reagent.
Optimization of Synthetic Conditions
Temperature and Solvent Effects
The optimization of reaction conditions such as temperature and solvent is critical for maximizing yield and selectivity in chemical synthesis. In esterification reactions, temperature can have a significant impact. For instance, in the synthesis of carrageenan esters, the yield was found to increase with an increase in the synthesis temperature from 60°C to 90°C. researchgate.net However, higher temperatures can also lead to side reactions and decomposition. In a study on the synthesis of fatty acid ethyl esters, increasing the temperature from 473 K to 573 K led to an increase in the conversion of oleic acid. researchgate.net
The choice of solvent is also crucial. Greener solvents like acetonitrile (B52724) are being explored as replacements for more hazardous chlorinated solvents or DMF in reactions like the Steglich esterification. jove.com The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity. For example, in the asymmetric hydrogenation of aromatic ketones catalyzed by Ru(II) complexes, the active catalyst is generated in methanol (B129727) but not in 2-propanol. acs.org
A patent for the preparation of ethyl 3-(pyridin-2-ylamino) propanoate provides an example of the optimization of temperature and solvent. The reaction was carried out in anhydrous ethanol at a temperature of 120-160 °C. orgsyn.org
| Reaction | Parameter | Effect | Reference |
| Carrageenan ester synthesis | Temperature (60-90°C) | Increased yield with increased temperature | researchgate.net |
| Fatty acid ethyl ester synthesis | Temperature (473-573 K) | Increased conversion with increased temperature | researchgate.net |
| Asymmetric hydrogenation with Ru(II) catalyst | Solvent | Active catalyst formed in methanol, not 2-propanol | acs.org |
| Ethyl 3-(pyridin-2-ylamino) propanoate synthesis | Temperature (120-160°C) | Optimized for reaction in anhydrous ethanol | orgsyn.org |
Synthetic Routes to this compound Explored
The synthesis of this compound, a valuable chemical intermediate, can be strategically approached through a two-step process. This involves the initial synthesis of its corresponding carboxylic acid, (S)-2-hydroxy-3-methoxypropanoic acid, followed by an esterification reaction. This article delves into the methodologies for this synthesis, with a specific focus on catalyst and reagent loading studies, and strategies for minimizing byproducts and enhancing yield.
2 Catalyst and Reagent Loading Studies
The efficiency and outcome of the synthesis of this compound are significantly influenced by the precise loading of catalysts and reagents in both the initial formation of the carboxylic acid precursor and the subsequent esterification step.
The synthesis of the precursor, (S)-2-hydroxy-3-methoxypropanoic acid, can be achieved through the diazotization of 2-methyl-L-phenylalanine hydrochloride. google.com This reaction typically employs sodium nitrite (B80452) (NaNO₂) in the presence of a dilute acid, such as sulfuric acid. Research into the diazotization of similar amino acids has shown that the molar ratio of sodium nitrite to the amino acid substrate is a critical parameter. Studies on the synthesis of α-hydroxy acids from various amino acids have demonstrated that varying the equivalents of sodium nitrite can have a substantial impact on the reaction yield. For instance, while some syntheses report good yields with 3 equivalents of sodium nitrite, others have found that increasing the loading to 6 equivalents results in the highest yield. researchgate.net
The choice of acid and its concentration are also pivotal. A patent for the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid specifies the use of 1M dilute sulfuric acid. google.com The acid concentration must be sufficient to facilitate the formation of nitrous acid in situ, which is the key reactive species for the diazotization, without promoting unwanted side reactions.
Once (S)-2-hydroxy-3-methoxypropanoic acid is obtained, it undergoes Fischer esterification to yield the final product, this compound. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol, in this case, ethanol. wikipedia.org Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.org
Studies on Fischer esterification have extensively documented the impact of catalyst loading on reaction rates and yields. The concentration of the acid catalyst significantly influences the reaction rate; however, excessively high concentrations can lead to dehydration and other side reactions. For the esterification of α-hydroxy acids, the use of a solid acid catalyst, such as a sulfonic acid-functionalized silica, has been shown to be effective, allowing for easier separation and catalyst recycling. researchgate.net The molar ratio of the alcohol to the carboxylic acid is another crucial factor. Utilizing a large excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com Research has shown that increasing the alcohol-to-acid ratio from equimolar to a tenfold excess can dramatically improve ester yields. masterorganicchemistry.com
Table 1: Effect of Reagent Loading on the Synthesis of α-Hydroxy Acids via Diazotization
| Starting Amino Acid | Equivalents of NaNO₂ | Acid Catalyst | Reported Yield |
| L-Leucine | 3 | Sulfuric Acid/Acetic Acid | Good |
| L-Leucine | 6 | Sulfuric Acid/Acetic Acid | Highest |
| 2-methyl-L-phenylalanine HCl | Not specified | 1M Sulfuric Acid | Not specified |
Data compiled from analogous reactions reported in scientific literature. google.comresearchgate.net
Table 2: Influence of Catalyst and Reactant Ratio on Fischer Esterification Yield
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Alcohol/Acid Ratio | Yield |
| Acetic Acid | Ethanol | Acid Catalyst | Not specified | 1:1 | 65% |
| Acetic Acid | Ethanol | Acid Catalyst | Not specified | 10:1 | 97% |
| Acetic Acid | Ethanol | Acid Catalyst | Not specified | 100:1 | 99% |
| Long-chain carboxylic acids | Methanol | Sulfonic acid-functionalized silica | Not specified | Not specified | Quantitative |
Data based on general Fischer esterification studies. researchgate.netmasterorganicchemistry.com
3 Byproduct Minimization Strategies and Yield Enhancement
Maximizing the yield of this compound while minimizing the formation of impurities is a key objective in its synthesis. This requires careful control of reaction conditions and purification strategies.
In the diazotization step for the formation of (S)-2-hydroxy-3-methoxypropanoic acid, potential byproducts can arise from side reactions of the intermediate diazonium salt. These can include rearrangement products or reactions with other nucleophiles present in the reaction mixture. To suppress these side reactions, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of sodium nitrite. The slow, dropwise addition of the sodium nitrite solution is also recommended to control the concentration of the unstable diazonium intermediate at any given time. google.com The choice of solvent can also play a role; a mixture of 1,4-dioxane (B91453) and water has been reported for the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid, which may help to control the solubility of reactants and intermediates, thereby influencing the reaction pathway. google.com Purification of the resulting α-hydroxy acid can be achieved through techniques such as pulping and purification with a mixed solvent system of petroleum ether and ethyl acetate. google.com
For the Fischer esterification of (S)-2-hydroxy-3-methoxypropanoic acid, the primary strategy for yield enhancement is to shift the reaction equilibrium to the product side. As mentioned, using a large excess of ethanol is a common and effective method. masterorganicchemistry.com Another critical technique is the removal of water, a byproduct of the reaction. This can be accomplished by using a Dean-Stark apparatus during the reaction, which continuously removes water as it is formed, or by adding a dehydrating agent to the reaction mixture. wikipedia.org
The choice of catalyst can also impact byproduct formation. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to charring or other degradation of sensitive organic molecules. The use of milder catalysts, such as solid acid catalysts or certain Lewis acids, can offer a cleaner reaction profile. For instance, zirconocene-based catalysts have been shown to be effective for esterification and can be recycled. nih.gov
Post-reaction workup is essential for removing unreacted starting materials and the catalyst. This typically involves neutralization of the acid catalyst, followed by extraction and distillation of the final ester product to achieve high purity.
Table 3: Strategies for Byproduct Minimization and Yield Enhancement
| Reaction Step | Strategy | Rationale |
| Diazotization | Low reaction temperature (0-5 °C) | Stabilizes the intermediate diazonium salt, reducing side reactions. |
| Diazotization | Slow, dropwise addition of NaNO₂ | Controls the concentration of the unstable diazonium intermediate. |
| Diazotization | Use of a mixed solvent system (e.g., dioxane/water) | Optimizes solubility of reactants and intermediates, potentially improving selectivity. |
| Esterification | Use of excess alcohol | Shifts the equilibrium towards the formation of the ester product. |
| Esterification | Removal of water (e.g., Dean-Stark trap) | Prevents the reverse reaction (hydrolysis of the ester) from occurring. |
| Esterification | Use of milder or solid acid catalysts | Reduces the potential for side reactions like dehydration and charring. |
| Purification | Recrystallization or chromatography | Removes impurities and unreacted starting materials to afford a pure final product. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy of ethyl 2-hydroxy-3-methoxypropanoate provides critical information about the number of different types of protons and their neighboring environments. The analysis of a related compound, ethyl methanoate, shows that the protons on the ethyl group and the formate (B1220265) proton reside in distinct chemical environments, leading to separate signals with specific splitting patterns based on the n+1 rule. docbrown.info For this compound, one would expect distinct signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), the methoxy (B1213986) group protons (a singlet), the proton on the carbon bearing the hydroxyl group (a doublet or more complex multiplet), and the protons on the carbon adjacent to the methoxy group (a multiplet). The integration of these signals would correspond to the number of protons in each group. docbrown.info
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| Ethyl-CH₃ | ~1.2 | Triplet | 3H |
| Ethyl-CH₂ | ~4.1 | Quartet | 2H |
| Methoxy-CH₃ | ~3.4 | Singlet | 3H |
| CH-OH | ~4.0-4.5 | Multiplet | 1H |
| CH₂-OCH₃ | ~3.5-3.7 | Multiplet | 2H |
| OH | Variable | Singlet (broad) | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. Based on analogous compounds like ethyl methanoate, which shows three distinct carbon signals, we can predict the chemical shifts for the six carbon atoms in our target molecule. docbrown.info The carbon of the carbonyl group will appear significantly downfield, while the carbons of the ethyl and methoxy groups will be in the upfield region. shout.education
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~170-175 |
| CH-OH | ~70-75 |
| CH₂-OCH₃ | ~75-80 |
| O-CH₂ (Ethyl) | ~60-65 |
| O-CH₃ (Methoxy) | ~55-60 |
| CH₃ (Ethyl) | ~10-15 |
Note: Predicted values are based on typical chemical shift ranges for similar carbon environments. np-mrd.orgnp-mrd.org
Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. youtube.comyoutube.com For instance, a cross-peak between the ethyl CH₂ and CH₃ protons would confirm their connectivity.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond direct coupling partners, identifying all protons within a spin system. princeton.edu This would be useful to trace the entire proton network from the CH-OH proton.
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. youtube.comprinceton.edu It allows for the direct assignment of a proton signal to its attached carbon, for example, linking the ethyl CH₂ protons to their corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.comprinceton.edu This is crucial for piecing together the molecular structure. For example, a correlation between the methoxy protons and the C-3 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. youtube.comprinceton.edu This can help to determine the stereochemistry and conformation of the molecule.
These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound. youtube.com
Isotopic Labeling for NMR Studies
Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful technique used in NMR studies, especially for complex biomolecules and for elucidating metabolic pathways. nih.gov While not routinely used for the basic structural characterization of a small molecule like this compound, it can be employed in specific research contexts. For instance, if this molecule were a precursor in a biosynthetic pathway, selective ¹³C labeling would allow researchers to trace the fate of specific carbon atoms within a larger molecule or metabolic network. researchgate.netunl.ptnih.gov This approach significantly simplifies complex NMR spectra and enhances the signal of the labeled positions. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. jmaterenvironsci.comthepharmajournal.comresearchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which results in the formation of a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak provides the molecular weight of the compound. For this compound (C₆H₁₂O₄), the expected molecular weight is approximately 148.15 g/mol . uni.lu
The fragmentation pattern is a unique fingerprint for a molecule and provides valuable structural information. libretexts.org For an ester like this compound, characteristic fragmentation would involve the loss of the alkoxy group (-OCH₂CH₃) or other neutral losses. nih.gov For example, the fragmentation of a similar compound, ethyl methanoate, shows characteristic fragment ions. docbrown.info The identification of the compound is confirmed by comparing its mass spectrum with reference spectra in databases like the Wiley and NIST libraries. jmaterenvironsci.com
For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. nih.gov
Table 3: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 148 | [C₆H₁₂O₄]⁺ | (Molecular Ion) |
| 117 | [C₅H₉O₃]⁺ | -OCH₃ |
| 103 | [C₄H₇O₃]⁺ | -OCH₂CH₃ |
| 89 | [C₃H₅O₃]⁺ | -CH₂OCH₃ |
| 73 | [C₃H₅O₂]⁺ | -COOCH₂CH₃ |
| 45 | [COOCH₃]⁺ or [CH₂OH]⁺ | - |
Note: This table presents a prediction of potential major fragments. The actual fragmentation pattern can be more complex.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (Chemical Formula: C₆H₁₂O₄), HRMS provides an exact mass measurement, which distinguishes it from other compounds with the same nominal mass. The technique's ability to operate in data-independent acquisition (DIA) mode allows for the collection of comprehensive mass data. nih.gov The high resolving power of instruments like the Orbitrap or QTOF enables the differentiation of isobaric interferences, ensuring confident identification. The theoretical exact mass is a fundamental property derived from the sum of the exact masses of its constituent isotopes.
Table 1: Theoretical HRMS Data for this compound (C₆H₁₂O₄)
| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₆H₁₃O₄]⁺ | 149.0790 |
| [M+Na]⁺ | [C₆H₁₂O₄Na]⁺ | 171.0606 |
| [M-H]⁻ | [C₆H₁₁O₄]⁻ | 147.0630 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), reveals the connectivity of atoms within the molecule. nih.gov For this compound, the fragmentation pattern is dictated by its functional groups: an ethyl ester, a secondary alcohol, and a methoxy ether.
Common fragmentation pathways would include the neutral loss of small molecules such as water (H₂O) from the hydroxyl group, ethanol (B145695) (C₂H₅OH) from the ester moiety, and cleavage of the carbon-carbon backbone. The analysis of these fragments allows for the reconstruction of the molecule's structure. While a specific experimental spectrum for this compound is not detailed in the provided literature, a predicted fragmentation pattern based on established chemical principles can be proposed.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 149.0790)
| Product Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Origin |
|---|---|---|---|
| 131.0684 | [C₅H₇O₄]⁺ | H₂O | Loss of water from the hydroxyl group |
| 103.0395 | [C₄H₇O₃]⁺ | C₂H₅OH | Loss of ethanol from the ethyl ester group |
| 89.0239 | [C₃H₅O₃]⁺ | C₂H₅OH + CO | Subsequent loss of carbon monoxide from the m/z 103 ion |
| 75.0446 | [C₃H₇O₂]⁺ | C₃H₄O₂ | Cleavage between C2 and C3, retaining the methoxy group |
| 45.0340 | [CH₃OCH₂]⁺ | C₄H₅O₃ | α-cleavage resulting in the methoxymethyl cation |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands for the functional groups present in this compound. Key absorptions include a broad O-H stretching band for the alcohol, a strong C=O stretching band for the ester, and various C-O and C-H stretching and bending vibrations. researchgate.netresearchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Alcohol | Broad, Medium |
| 2985 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium-Strong |
| 1750 - 1735 | C=O Stretch | Ester | Strong |
| 1250 - 1050 | C-O Stretch | Ester, Alcohol, Ether | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is more sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C-C backbone of a molecule. For this compound, Raman spectroscopy would provide valuable information about the carbon framework. A combined analysis of both FTIR and Raman spectra allows for a more complete vibrational assignment. Specific experimental Raman data for this compound were not available in the consulted literature. researchgate.net
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating and purifying compounds, as well as for analyzing stereochemistry.
Chiral Gas Chromatography (GC) for Enantiomeric Separation and Purity Assessment
This compound possesses a stereogenic center at the C2 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-ethyl 2-hydroxy-3-methoxypropanoate and (S)-ethyl 2-hydroxy-3-methoxypropanoate. These enantiomers have identical physical properties in an achiral environment but can be separated using chiral chromatography. gcms.cz
Chiral Gas Chromatography (GC) is a powerful technique for this purpose. It utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts diastereomerically with the two enantiomers. libretexts.orgsci-hub.se This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the quantitative determination of enantiomeric purity, typically expressed as enantiomeric excess (ee%). libretexts.org This analysis is crucial in fields where stereochemistry dictates biological activity or product quality. mdpi.comchemrxiv.org
Table 4: Representative Chiral GC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| (R)-enantiomer | t₁ | Area₁ | |Area₁ - Area₂| / (Area₁ + Area₂) x 100 |
| (S)-enantiomer | t₂ | Area₂ |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Comprehensive two-dimensional gas chromatography (GC × GC) is a powerful analytical technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This method is particularly valuable for separating and identifying individual components in complex matrices. concawe.eu In the context of analyzing this compound, especially if it were present in a complex sample such as a natural extract or a reaction mixture, GC × GC would provide a distinct advantage.
The technique employs two columns of different stationary phase polarities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them rapidly onto the second, shorter column for a fast secondary separation. This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on two different physicochemical properties (e.g., volatility and polarity).
Research Findings: While specific GC × GC studies on this compound are not prevalent, research on analogous compounds in complex mixtures like wine and petroleum distillates demonstrates the utility of this technique. concawe.euoeno-one.eunih.gov For instance, chiral GC analysis, a related technique, has been successfully used to separate the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wines using a cyclodextrin-based stationary phase. oeno-one.euoeno-one.eu This suggests that a GC × GC system, potentially incorporating a chiral second-dimension column, would be highly effective for the enantiomeric separation and quantification of this compound from other volatile and semi-volatile compounds. The structured nature of GC × GC chromatograms allows for the classification of compounds by chemical class (e.g., esters, alcohols, alkanes), which would facilitate the identification of byproducts or related substances alongside the target analyte. nih.gov
Below is a table of typical parameters that could be optimized for a GC × GC-FID/MS analysis of a sample containing this compound, based on established methods for similar analytes. concawe.eu
Table 1: Illustrative GC × GC Method Parameters
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temperature | 250 °C | Ensures volatilization without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | High purity gas at a constant flow (e.g., 1.2 mL/min). concawe.eunih.gov |
| First Dimension (¹D) Column | Non-polar (e.g., DB-5ms) | Separation primarily based on boiling point. |
| Second Dimension (²D) Column | Polar (e.g., DB-17ht, WAX) or Chiral | Provides orthogonal separation based on polarity or enantioselectivity. oeno-one.euoeno-one.eu |
| Oven Program | 40 °C (2 min), ramp 5 °C/min to 280 °C | A programmed ramp allows for the separation of a wide range of volatiles. |
| Modulation Period | 5-8 seconds | Crucial for achieving good peak shape and resolution in the second dimension. concawe.eu |
| Detector | FID and/or TOF-MS | FID provides robust quantification, while TOF-MS offers rapid spectral acquisition for identification. |
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an essential technique for the analysis of compounds that are non-volatile or thermally labile. For this compound, LC is a suitable alternative or complementary method to GC. It is especially useful for purity assessments, preparative isolation, and quantification in various sample types.
Research Findings: The analysis of structurally similar compounds by reverse-phase HPLC (RP-HPLC) provides a strong foundation for developing a method for this compound. For example, a method for analyzing ethyl 2-hydroxy-2-methylpropanoate uses a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier on a C18 column. sielc.com For compatibility with mass spectrometry (LC-MS), the non-volatile acid (phosphoric acid) is typically replaced with a volatile one like formic acid. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that could be employed, as it has been successfully used for the analysis of other small, polar metabolites like ethyl glucuronide. mdpi.com
An LC-MS/MS method would provide excellent sensitivity and selectivity, enabling the detection and quantification of this compound at very low concentrations and confirming its identity through mass fragmentation patterns. mdpi.com
Table 2: Representative Liquid Chromatography (LC) Method Parameters
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Suitable for moderately polar compounds. |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A widely used stationary phase providing good retention and separation. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for RP-HPLC, with formic acid aiding ionization for MS detection. sielc.com |
| Elution | Isocratic or Gradient | A gradient elution (e.g., 20% to 80% Acetonitrile) would be effective for separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV (e.g., at 210 nm) and/or ESI-MS/MS | UV detection for quantification and Mass Spectrometry for confirmation and enhanced sensitivity. mdpi.com |
Application of Advanced Data Analysis in Spectrometry
The vast amount of data generated by modern spectrometric techniques necessitates the use of advanced computational and statistical tools for interpretation. These methods can extract subtle information from complex datasets, leading to more accurate and automated structural elucidation and sample classification.
Machine Learning and Artificial Intelligence in Spectral Interpretation
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical analysis by automating and enhancing the interpretation of spectral data. arxiv.org These approaches can be broadly categorized into "forward" problems, which predict spectra from a given molecular structure, and "inverse" problems, which infer a molecular structure from experimental spectra. arxiv.org
Research Findings: For a compound like this compound, AI-driven tools can significantly accelerate structure verification or elucidation. Systems like DP4-AI can take raw NMR data (¹H and ¹³C) and automatically compare it against theoretically calculated spectra for a set of candidate structures. rsc.org By analyzing the probabilities, the system can identify the most likely correct structure, including its stereochemistry. This automated workflow drastically reduces the time and potential for human error in manual spectral assignment. rsc.org
Furthermore, ML models are being trained on large spectral databases to predict various physicochemical properties directly from spectra or to identify unknown compounds in a mixture by matching their experimental MS/MS or NMR data against library entries or predicted fragmentation patterns. rsc.orgnih.gov Such approaches, often termed "Spectroscopy Machine Learning (SpectraML)," are moving towards the use of foundation models capable of advanced reasoning, which could, for example, identify the presence of this compound in a complex metabolomics sample with high confidence. arxiv.org
Statistical Analysis of Spectrometric Data (e.g., OPLS-DA)
When analyzing multiple samples, multivariate statistical methods are indispensable for identifying patterns and significant differences. Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised multivariate technique particularly adept at this task. It is an extension of Principal Component Analysis (PCA) that is optimized to model the variation between pre-defined classes of samples.
Research Findings: While a specific OPLS-DA application for this compound is not documented, its use in metabolomics and food science is widespread for purposes that are directly analogous. For instance, in wine analysis, statistical methods are used to differentiate samples based on region or vintage by identifying the chemical markers responsible for the variation. oeno-one.eu
In a hypothetical study, OPLS-DA could be used to analyze the GC-MS or LC-MS data from different batches of synthesized this compound to assess process consistency. The model would separate the predictive variation (differences between batches) from the orthogonal variation (uncorrelated noise and intra-group variability). The resulting loadings plot would highlight specific m/z features (ions) that are most characteristic of the differences between batches, allowing for the identification of process-related impurities or variations in yield.
Table 3: Conceptual Framework for an OPLS-DA Study
| Component | Description | Example Application |
|---|---|---|
| Objective | To identify the spectral features that differentiate two or more groups of samples. | Comparing this compound produced by two different synthetic routes (Route A vs. Route B). |
| Input Data (X-matrix) | A matrix where rows are samples and columns are spectral variables (e.g., m/z intensity at specific retention times from LC-MS). | A table of aligned peak intensities from the LC-MS chromatograms of all synthesized batches. |
| Class Information (Y-matrix) | A vector defining the class membership of each sample. | A list assigning each sample to either "Route A" or "Route B". |
| Output (Scores Plot) | A plot showing the separation of the sample classes along the predictive component. | A clear clustering of samples from Route A, separated from the cluster of samples from Route B. |
| Output (Loadings Plot) | A plot showing the variables (m/z features) that contribute most to the class separation. | Highlighting specific m/z values that correspond to known impurities or byproducts unique to one synthetic route. |
Stereochemical Investigations
Enantiomeric Distribution and Ratios: An Uncharted Territory
The enantiomeric distribution and the ratios of (R)- and (S)-ethyl 2-hydroxy-3-methoxypropanoate have not been documented in peer-reviewed literature. While methodologies for chiral discrimination and the study of microbial influence on isomeric distribution are well-established for structurally related compounds, their specific application to this ester has not been reported.
Methodologies for Chiral Discrimination: Awaiting Application
Standard techniques for separating enantiomers, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, would be the anticipated methods for analyzing ethyl 2-hydroxy-3-methoxypropanoate. However, no studies have been published that detail the use of specific columns or conditions for its chiral discrimination.
Influence of Microbial Activity on Isomeric Distribution: A Field for Future Research
The impact of microbial systems on the enantiomeric composition of this compound is an area ripe for investigation. While microbial transformations are a common tool for producing chiral compounds, no research has been published that describes the use of microorganisms to selectively produce or modify the enantiomers of this specific ester.
Absolute Stereochemistry Determination: An Open Question
The absolute configuration of the chiral center in this compound has not been experimentally determined or reported in the scientific literature.
X-ray Crystallographic Studies of Derivatives: No Data Available
The definitive method of X-ray crystallography has not been applied to determine the absolute stereochemistry of this compound or its crystalline derivatives. There are no published crystal structures for this compound.
Spectroscopic Methods for Stereochemical Assignment: Unreported
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) with chiral shift reagents or the formation of diastereomeric derivatives for analysis, have not been used to assign the absolute stereochemistry of this compound, according to available literature.
Diastereomeric Studies and Control: Not Applicable
As this compound possesses only one stereocenter, the study of diastereomers is not applicable to this compound in its isolated form. Research on its use as a component in more complex molecules with multiple chiral centers, which would involve diastereomeric considerations, has not been reported.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics with a high degree of accuracy.
The three-dimensional structure of ethyl 2-hydroxy-3-methoxypropanoate is crucial for understanding its physical and chemical behavior. The presence of multiple rotatable bonds, including the C-C, C-O, and C-N bonds, gives rise to various possible conformations. A detailed conformational analysis is essential to identify the most stable conformers and their relative energies. uni.lu
Theoretical studies on similar molecules, such as ethyl methyl sulfone, have demonstrated that a thorough scan of the potential energy surface by rotating key dihedral angles can reveal all stable conformers. uni.lu For this compound, this would involve rotating the bonds around the chiral center and the ester group. The geometries of the identified conformers are then optimized to find the minimum energy structures. The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution, which depends on their relative energies. uni.lu
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound (Illustrative Example)
| Conformer | Dihedral Angle (O=C-C-O) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 180° | 0.00 |
| 2 | 120° | 60° | 1.25 |
| 3 | -120° | -60° | 1.30 |
Note: This table is illustrative and based on typical energy differences found in conformational analyses of similar esters. Actual values would require specific quantum chemical calculations.
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are vital for interpreting experimental spectra and for the structural elucidation of the compound.
Theoretical IR spectra can be calculated from the optimized molecular geometry. The vibrational frequencies and their corresponding intensities are determined, which can then be compared with experimental Fourier-transform infrared (FTIR) spectra. For instance, in a study of 2-hydroxy-2-methyl-1-phenylpropan-1-one, the calculated vibrational frequencies showed good agreement with the experimental FTIR spectrum, aiding in the assignment of the observed bands. researchgate.net For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be expected, typically in the range of 1735-1750 cm⁻¹. numberanalytics.com
Similarly, NMR chemical shifts can be calculated and are instrumental in assigning the signals in ¹H and ¹³C NMR spectra. These calculations help in confirming the connectivity and stereochemistry of the molecule.
Theoretical models can be used to derive important thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv). These properties are crucial for understanding the stability and reactivity of the compound under various conditions.
Methods like the G3MP2B3 and CBS-QB3 composite methods have been successfully used to calculate the thermochemical properties of various organic molecules, including reactants, products, and transition states in chemical reactions. numberanalytics.com For this compound, these calculations would provide a fundamental understanding of its thermodynamic stability. A study on alkyl lactates, which are structurally similar, has reported experimental and modeled thermochemical data, providing a basis for comparison. acs.orgacs.org
Table 2: Predicted Thermochemical Properties of this compound at 298.15 K (Illustrative Example)
| Property | Predicted Value | Unit |
| Standard Enthalpy of Formation (gas) | -150.5 | kcal/mol |
| Standard Entropy (gas) | 95.8 | cal/mol·K |
| Heat Capacity (Cv, gas) | 35.2 | cal/mol·K |
Note: These values are hypothetical and serve as an illustration of the type of data obtained from quantum chemical calculations.
Reaction Mechanism Elucidation
Computational methods are extensively used to elucidate the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates involved.
Transition state theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.orglibretexts.org It assumes a quasi-equilibrium between the reactants and the activated complex (transition state). wikipedia.orgacs.org By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants (the activation energy), the rate constant for the reaction can be estimated.
For reactions involving this compound, such as its hydrolysis or oxidation, TST can be applied to understand the reaction kinetics. For example, in the hydrolysis of an ester, computational methods can model the nucleophilic attack of a water molecule on the carbonyl carbon, identify the tetrahedral intermediate, and locate the transition states for its formation and breakdown. libretexts.org This provides a detailed picture of the reaction pathway and the factors influencing the reaction rate.
In atmospheric and combustion chemistry, the reactions of organic compounds with radicals such as hydroxyl (•OH) and chlorine (•Cl) are of great importance. Computational studies can map out the potential reaction pathways for these radical-initiated reactions.
For this compound, the reaction with •OH or •Cl radicals would likely proceed via hydrogen abstraction from the various C-H bonds or by addition to the carbonyl group. Theoretical calculations can determine the activation barriers for each possible abstraction site, thus predicting the major reaction channels. Studies on the reactions of OH radicals with other esters, such as ethyl propanoate and methyl methacrylate, have shown that hydrogen abstraction from the alkoxy group is often a significant pathway. conicet.gov.arnih.gov
For instance, in the reaction of ethyl propionate (B1217596) with •OH, it has been shown that H-abstraction can occur from the ethyl group as well as the propionyl moiety. researchgate.net A similar investigation for this compound would involve calculating the energetics of the following initial steps:
H-abstraction from the C2 position.
H-abstraction from the methoxy (B1213986) group.
H-abstraction from the ethoxy group.
The resulting radical intermediates can then undergo further reactions, such as rearrangement or reaction with oxygen, leading to a variety of products. Computational studies can help to predict the most likely products and their branching ratios.
Molecular Dynamics Simulations for Reaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand the dynamics of its reactions. For instance, in a reaction involving the hydroxyl or ester group, MD simulations could track the atomic trajectories, revealing the transition states and the influence of solvent molecules on the reaction pathway.
Currently, there are no specific molecular dynamics simulation studies published that focus on the reaction dynamics of this compound. Such a study would provide valuable information on the mechanism of its formation or its subsequent transformations at an atomistic level.
In Silico Modeling of Chemical Transformations
In silico modeling encompasses a range of computational techniques to simulate and predict chemical transformations, aiding in the design of efficient synthetic routes and the understanding of reaction mechanisms.
Predictive Modeling for Synthetic Pathway Design
Predictive modeling for synthetic pathway design, often referred to as retrosynthesis, utilizes sophisticated algorithms to identify potential routes to a target molecule from simpler, commercially available starting materials. These methods can be broadly categorized into rule-based systems, which rely on a library of known chemical reactions, and machine learning-based approaches, which can learn from vast datasets of chemical transformations to propose novel synthetic steps.
For this compound, predictive modeling could suggest various synthetic strategies. For example, a retrosynthetic analysis might propose the formation of the ether bond or the ester group as key steps. Advanced models could even predict the optimal reagents and reaction conditions for these transformations. While general retrosynthesis prediction tools exist, no studies have been published that specifically apply these methods to design and optimize the synthesis of this compound.
Theoretical Analysis of Reaction Thermodynamics and Kinetics
The thermodynamics and kinetics of a chemical reaction determine its feasibility and rate. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are instrumental in calculating key parameters such as the change in Gibbs free energy (ΔG) and activation energies (Ea).
A theoretical analysis of the formation of this compound, for example, from the ring-opening of an epoxide with methanol (B129727) followed by esterification, would involve calculating the energies of reactants, products, and transition states. This would provide a quantitative understanding of the reaction's spontaneity and speed. The table below illustrates the type of data that could be generated from such a study.
Table 1: Hypothetical Thermodynamic and Kinetic Data for a Proposed Reaction Step in the Synthesis of this compound
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K | Ea (kcal/mol) |
| Epoxide Ring Opening | -15.2 | -5.8 | -13.5 | 18.7 |
| Esterification | -5.1 | -12.3 | -1.4 | 25.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published studies on the reaction thermodynamics and kinetics of this compound are available.
Reaction Chemistry and Transformational Studies
Hydrolysis and Transesterification Reactions
The ester functional group in ethyl 2-hydroxy-3-methoxypropanoate is susceptible to hydrolysis and transesterification, common reactions for all esters. These reactions can be catalyzed by either acid or base.
Hydrolysis
Hydrolysis of this compound involves the cleavage of the ester bond to yield 2-hydroxy-3-methoxypropanoic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion. The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk The reaction produces the salt of the carboxylic acid (e.g., sodium 2-hydroxy-3-methoxypropanoate) and ethanol. chemguide.co.uk The carboxylate salt is resistant to further nucleophilic attack, making the reaction irreversible.
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide, such as sodium methoxide, is used as the catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism. youtube.com The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
| Reaction | Catalyst | Reagents | Products | Conditions |
| Hydrolysis | Acid (e.g., H₂SO₄) | Water | 2-hydroxy-3-methoxypropanoic acid, Ethanol | Heat, Excess water chemguide.co.uk |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | Water | Sodium 2-hydroxy-3-methoxypropanoate, Ethanol | Heat chemguide.co.uk |
| Transesterification | Acid or Base | Alcohol (R'OH) | This compound, Ethanol | Heat, Excess R'OH wikipedia.orgmasterorganicchemistry.com |
Oxidation Reactions
The secondary alcohol group of this compound can be oxidized to a ketone, yielding ethyl 2-oxo-3-methoxypropanoate.
While specific studies on the atmospheric oxidation of this compound are not available, the atmospheric fate of esters, in general, is primarily determined by their reaction with hydroxyl (OH) radicals. The reaction of esters with OH radicals can proceed via hydrogen abstraction from different sites in the molecule. For this compound, this would include the C-H bonds of the ethyl group, the methoxy (B1213986) group, and the carbon bearing the hydroxyl group. The subsequent reactions of the resulting alkyl radicals with oxygen in the atmosphere would lead to the formation of various degradation products, including aldehydes, ketones, and other oxygenated volatile organic compounds.
The oxidation of α-hydroxy acids and their esters to α-keto acids and esters is a well-established transformation in organic synthesis. organic-chemistry.orgderpharmachemica.com Various oxidizing agents can be employed for this purpose. For the conversion of this compound to ethyl 2-oxo-3-methoxypropanoate, common methods would include the use of chromium (VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), or milder, more selective methods like Swern oxidation or Dess-Martin periodinane oxidation. A study on the oxidation of various α-hydroxy acids, including glycolic acid, lactic acid, and mandelic acid, to their corresponding oxo acids was successfully carried out using triethylammonium (B8662869) fluorochromate (TriEAFC) in the presence of picolinic acid as a catalyst. derpharmachemica.com
| Oxidation Method | Oxidizing Agent | Typical Substrate | Product |
| Chromium-based | PCC, PDC, TriEAFC derpharmachemica.com | α-hydroxy acids/esters derpharmachemica.com | α-keto acids/esters organic-chemistry.org |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Primary/Secondary Alcohols | Aldehydes/Ketones |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Primary/Secondary Alcohols | Aldehydes/Ketones |
Reduction Reactions (e.g., Biocatalytic Reduction of Precursors)
This compound can be synthesized via the reduction of its corresponding α-keto ester, ethyl 2-oxo-3-methoxypropanoate. Biocatalytic reductions are particularly advantageous for this transformation as they can be highly stereoselective, yielding enantiomerically pure α-hydroxy esters.
The asymmetric reduction of α-keto esters to chiral α-hydroxy esters has been extensively studied using various microorganisms and isolated enzymes. abap.co.inacs.orggeorgiasouthern.edu Whole cells of yeasts, such as Candida parapsilosis and Saccharomyces cerevisiae, as well as other microorganisms like Streptomyces thermocyaneoviolaceus, have been shown to be effective catalysts for this reaction. abap.co.inacs.orgoup.com
For instance, the biocatalytic reduction of ethyl pyruvate (B1213749) to (S)-ethyl lactate (B86563) has been achieved with high enantiomeric excess using Candida parapsilosis ATCC 7330. abap.co.in Similarly, a study utilizing eighteen different reductase enzymes from baker's yeast demonstrated the potential to produce various diastereomers of α-chloro-β-hydroxy esters from their corresponding keto esters with high optical purity. acs.orggeorgiasouthern.edu These methodologies could likely be adapted for the stereoselective synthesis of this compound from ethyl 2-oxo-3-methoxypropanoate.
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) / Yield |
| Candida parapsilosis ATCC 7330 abap.co.in | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 91% ee, 68% yield abap.co.in |
| Saccharomyces cerevisiae reductases acs.orggeorgiasouthern.edu | Ethyl 2-chloroacetoacetate | (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate | High optical purity acs.orggeorgiasouthern.edu |
| Streptomyces thermocyaneoviolaceus IFO 14271 oup.com | Ethyl 3-methyl-2-oxobutanoate | (R)-ethyl 2-hydroxy-3-methylbutanoate (B1261901) | Excellent ee oup.com |
Derivatization Reactions
The hydroxyl group of this compound can undergo various derivatization reactions, most notably ester and ether formation.
Ester Formation
The hydroxyl group can be acylated to form a diester. This is typically achieved by reacting the α-hydroxy ester with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. libretexts.orgyoutube.com For example, reaction with acetyl chloride would yield ethyl 2-acetoxy-3-methoxypropanoate.
Ether Formation
The hydroxyl group can also be alkylated to form an ether. A common method for ether synthesis is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. youtube.comorganic-chemistry.org For instance, reacting the sodium salt of this compound with methyl iodide would produce ethyl 2,3-dimethoxypropanoate.
| Derivatization Reaction | Reagent | Product Type |
| Esterification | Acyl chloride or Acid Anhydride | Diester |
| Etherification (Williamson) | Alkyl Halide, Strong Base | Ether-ester |
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group at the C-2 position is a key site for chemical modification in this compound. Its reactivity is typical of α-hydroxy esters, allowing for transformations such as oxidation and esterification.
Oxidation: The oxidation of α-hydroxy acids and their esters is a well-established method for synthesizing the corresponding α-keto derivatives. organic-chemistry.orgderpharmachemica.com The hydroxyl group of this compound can be oxidized to a ketone, yielding Ethyl 2-oxo-3-methoxypropanoate. This transformation can be achieved using a variety of oxidizing agents. For instance, chromium(VI)-based reagents are effective for this purpose. derpharmachemica.com Modern, more selective methods often employ catalysts like nitroxyl (B88944) radicals (e.g., 2-azaadamantane (B3153908) N-oxyl or AZADO) in the presence of a co-oxidant such as molecular oxygen, which allows for chemoselective oxidation under milder conditions. organic-chemistry.org
Table 1: Potential Oxidation Reactions of the Hydroxyl Group
| Reactant | Reagent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| This compound | Chromium(VI) reagents (e.g., TriEAFC) | Ethyl 2-oxo-3-methoxypropanoate | Oxidation |
| This compound | AZADO/O₂ | Ethyl 2-oxo-3-methoxypropanoate | Catalytic Oxidation |
Esterification/Etherification: The hydroxyl group can also undergo reactions typical of secondary alcohols, such as esterification with an acyl chloride or carboxylic anhydride, or etherification. For example, direct oxidative esterification of alcohols can be achieved using oxygen as the oxidant, often facilitated by catalysts. nih.gov This would result in the formation of a diester derivative.
Rearrangement Reactions (e.g., Alpha-Ester Rearrangement)
While specific rearrangement studies on this compound are not prominent in the literature, the structurally related class of α-hydroxy carbonyl compounds is known to undergo such transformations. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, a reaction that can be induced by acid, base, or heat. wikipedia.org This process is reversible and thermodynamically controlled, favoring the formation of the more stable isomeric α-hydroxy carbonyl compound. wikipedia.org
The mechanism under basic conditions begins with the deprotonation of the hydroxyl group. For the rearrangement to proceed, the substrate should ideally lack acidic α-hydrogens to prevent competing enolate formation. wikipedia.org In the context of this compound, a related rearrangement could theoretically occur, though it is not a classic α-ketol rearrangement due to the presence of an ester instead of a ketone.
Other notable rearrangements of related structures include the Wolff rearrangement, which converts α-diazoketones into ketenes. organic-chemistry.org This is a key step in the Arndt-Eistert synthesis, where the resulting ketene (B1206846) is trapped by nucleophiles like alcohols to form a homologated ester. organic-chemistry.org Although this is a synthetic method rather than a direct reaction of the title compound, it illustrates a fundamental rearrangement pathway for α-carbonyl systems.
Reactions with Nucleophiles and Other Chemical Entities
The ester functional group is the primary site for nucleophilic attack. Key reactions include hydrolysis, transesterification, and reduction.
Hydrolysis: Like other esters, this compound can be hydrolyzed to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating the ester with a dilute acid (e.g., H₂SO₄ or HCl) in an excess of water shifts the equilibrium to produce 2-hydroxy-3-methoxypropanoic acid and ethanol. The reaction is reversible. chemguide.co.uknagwa.com
Base-Induced Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction is irreversible and yields the sodium salt of the carboxylic acid (sodium 2-hydroxy-3-methoxypropanoate) and ethanol. chemguide.co.uknagwa.com The free acid can be obtained by subsequent acidification. chemguide.co.uk
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group. This reaction typically proceeds via a two-step nucleophilic addition of hydride ions. The ester is first reduced to an aldehyde intermediate, which is immediately further reduced to a primary alcohol. libretexts.org In this case, the reaction would cleave the ester and reduce the carbonyl group, ultimately yielding propane-1,2,3-triol (B13761041) (glycerol) after reduction of both the ester and considering the existing hydroxyl and methoxy groups.
Transesterification: When heated with an alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. The ethoxy group of the ester is exchanged with the alkoxy group of the reacting alcohol. For example, reacting it with methanol (B129727) would produce Mthis compound and ethanol. youtube.com
Table 2: Summary of Reactions with Nucleophiles
| Reaction Type | Nucleophile/Reagent | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O / H⁺ | 2-hydroxy-3-methoxypropanoic acid + Ethanol | Heat, Reflux |
| Base-Induced Hydrolysis | OH⁻ (e.g., NaOH) | Sodium 2-hydroxy-3-methoxypropanoate + Ethanol | Heat, Reflux |
| Reduction | LiAlH₄ then H₂O | Propane-1,2,3-triol + Ethanol | Anhydrous solvent |
| Transesterification | Methanol / H⁺ or CH₃O⁻ | Mthis compound + Ethanol | Heat |
Biotransformation Pathways (e.g., markers of lactic acid bacteria activity)
This compound is structurally similar to ethyl lactate, a common ester found in fermented foods and beverages. wikipedia.org The biotransformation of ethyl lactate is well-documented and primarily involves enzymatic hydrolysis. This provides a strong model for the likely biotransformation pathways of its 3-methoxy derivative.
Lactic acid bacteria (LAB) and various yeasts are known to produce esterases, enzymes that catalyze the hydrolysis of esters. nih.govacs.org In a process that is the reverse of microbial ester synthesis, these enzymes can break down esters into their corresponding acid and alcohol. Therefore, a primary biotransformation pathway for this compound in a microbial environment would be its hydrolysis to 2-hydroxy-3-methoxypropanoic acid and ethanol.
Studies have shown that synergistic fermentation using LAB and ester-producing yeasts can produce ethyl lactate from biomass. nih.govacs.org The LAB ferment carbohydrates to produce lactic acid, while the yeast produces ethanol and the necessary esterase to catalyze the esterification. acs.orgnih.gov The presence and activity of these same esterases could conversely lead to the degradation of this compound if it were present in such a system. While not definitively identified as a specific biomarker, its presence or disappearance could be indicative of the esterase activity of microorganisms like LAB or yeast in a given environment.
The enzymatic reduction of related keto esters by endophytic bacteria and yeast to produce chiral hydroxy-esters is also a known biotransformation, highlighting the capacity of microorganisms to act on this class of compounds. researchgate.net
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For Ethyl 2-hydroxy-3-methoxypropanoate, research is anticipated to move beyond traditional esterification methods towards more sustainable alternatives.
Future synthetic strategies will likely focus on the use of green solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. One promising avenue is the use of biocatalysts, such as lipase (B570770) enzymes, which can offer high selectivity under mild reaction conditions. researchgate.net The development of heterogeneous catalysts, potentially derived from waste materials like fly ash, could also provide a recyclable and cost-effective option for esterification reactions. acs.org
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Route | Advantages | Challenges |
|---|---|---|
| Biocatalytic Esterification | High selectivity, mild reaction conditions, reduced byproducts. | Enzyme stability and cost, potential for slow reaction rates. |
| Heterogeneous Catalysis | Catalyst is easily separated and recyclable, potential for continuous flow processes. | Lower selectivity compared to enzymes, may require higher temperatures. acs.org |
| Green Solvent-Based Synthesis | Reduced environmental impact, improved safety profile. | Solvent selection for optimal solubility and reactivity, cost of some green solvents. researchgate.net |
| Synthesis from Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Availability and cost of suitable renewable starting materials, may require multi-step conversions. |
A significant challenge lies in optimizing these sustainable methods to achieve high yields and purity comparable to conventional synthesis, making them economically viable for industrial-scale production.
Advancements in Stereoselective Synthesis Methodologies
The presence of a chiral center at the C-2 position of this compound means that its enantiomers could exhibit different biological activities or properties. Consequently, the development of efficient stereoselective synthetic methods is a paramount research objective.
Future research will likely focus on asymmetric hydrogenation of a corresponding keto-ester precursor using chiral catalysts. nih.gov Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. researchgate.net The development of novel one-pot procedures that can establish the desired stereochemistry with high enantiomeric excess (ee) from simple starting materials, such as orthoesters, represents a significant area of future investigation. acs.org
The primary challenges in this area include the design of highly effective and selective catalysts, minimizing the need for stoichiometric chiral reagents, and developing processes that are scalable and cost-effective. researchgate.netresearchgate.net Overcoming these hurdles is essential for producing enantiomerically pure this compound for applications where specific stereoisomers are required.
Enhanced Analytical Methodologies for Complex Matrices
As the applications of this compound are explored, there will be an increasing need for sensitive and selective analytical methods to detect and quantify it in complex matrices such as biological fluids, food products, and environmental samples. nih.gov
Future advancements are expected in the realm of liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. nih.govnih.gov The development of new stationary phases for liquid chromatography could improve the separation of the compound from interfering matrix components. chromatographyonline.com Furthermore, techniques like solid-phase microextraction (SPME) could be developed for sample preparation to concentrate the analyte and remove matrix effects. chromatographyonline.com For chiral analysis, the use of chiral chromatography columns will be essential to separate and quantify the individual enantiomers.
A key challenge is the low abundance of such compounds in many natural systems, requiring methods with very low limits of detection and quantification. nih.govnih.gov Method validation to ensure accuracy, precision, and robustness in diverse and complex sample types will also be a critical focus of future research. scielo.br
Deeper Mechanistic Understanding of Chemical and Biochemical Transformations
A thorough understanding of the reaction mechanisms governing the formation, degradation, and transformation of this compound is fundamental for controlling its synthesis and predicting its behavior in various systems.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Isotope labeling studies, for instance, can be used to trace the pathways of atoms during reactions like ester hydrolysis. masterorganicchemistry.comopenstax.org Computational chemistry, using methods like Density Functional Theory (DFT), can model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. ijsea.com The study of its biochemical transformations, including enzymatic hydrolysis by lipases or other esterases, will be crucial for understanding its metabolic fate. openstax.org
The complexity of reaction pathways, including the potential for radical mechanisms in oxidative environments, presents a significant challenge. researchgate.net Elucidating the interplay of various factors such as solvent effects, pH, and temperature on reaction kinetics and product distribution will require sophisticated experimental design and computational modeling. masterorganicchemistry.commasterorganicchemistry.com
Integration of Artificial Intelligence and Machine Learning in Chemical Research of the Compound
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound holds immense potential.
In the future, AI algorithms could be used to predict the properties of this compound, design optimal synthetic routes, and accelerate the discovery of new catalysts. researchgate.netnih.gov Machine learning models, trained on large datasets of chemical reactions, can predict reaction outcomes and yields with increasing accuracy. ijsea.com For mechanistic studies, AI can help analyze complex reaction networks and identify the most plausible pathways. acs.org In analytical chemistry, ML can be used to process complex data from techniques like mass spectrometry to identify and quantify the compound in intricate mixtures. youtube.com
Table 2: Potential Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthetic analysis, reaction condition optimization. youtube.com | Faster development of efficient and sustainable synthetic routes. |
| Catalyst Design | Prediction of catalyst performance and selectivity. | Accelerated discovery of novel catalysts for stereoselective synthesis. |
| Mechanism Elucidation | Analysis of complex reaction networks, prediction of intermediates and transition states. ijsea.comacs.org | Deeper understanding of chemical and biochemical transformations. |
| Analytical Chemistry | Automated spectral analysis, structure elucidation from mass spectrometry data. youtube.com | More efficient and accurate analysis in complex matrices. |
The primary challenge in this domain is the need for large, high-quality datasets for training ML models. The "black box" nature of some AI models can also make it difficult to interpret the underlying chemical principles driving the predictions. ijsea.com Integrating AI with experimental validation will be key to harnessing its full potential in the chemical sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-hydroxy-3-methoxypropanoate, and which reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-3-methoxypropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternative routes include transesterification using ethyl halides. Reaction optimization involves controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol). Yield improvements are achieved via inert atmosphere (N₂) to prevent oxidation of the hydroxyl group .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyl proton (δ ~4.8 ppm) and methoxy group (δ ~3.3 ppm) are diagnostic. Ester carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR.
- FT-IR : Hydroxyl (3200–3600 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and methoxy C-O (1100–1250 cm⁻¹) stretches confirm functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 179.1 (C₇H₁₄O₄) validates molecular weight .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., KMnO₄). Spills should be neutralized with sodium bicarbonate and absorbed with inert material .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate the ester layer using ethyl acetate and water.
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1).
- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystal formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereochemical outcomes of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Molecular docking studies assess steric effects of the methoxy group on nucleophilic attack. Software like Gaussian or ORCA simulates enantiomeric excess in asymmetric syntheses .
Q. What methodologies resolve contradictions in observed vs. theoretical reaction yields during synthesis of derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- HPLC-PDA Analysis : Quantify side products (e.g., oxidized byproducts from hydroxyl group reactions) to refine stoichiometric adjustments.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how are interferences from ester groups mitigated?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., β-lactamase) to track activity. Esterase interference is minimized by pre-incubating with esterase inhibitors (e.g., PMSF).
- Metabolic Profiling : LC-MS/MS quantifies metabolites in cell lysates. Hydrolysis controls confirm ester stability under assay conditions .
Q. How do researchers employ multivariate analysis to interpret stability data under varying pH conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) at pH 3–9 are analyzed via Principal Component Analysis (PCA) to identify degradation pathways (e.g., ester hydrolysis vs. oxidation). HPLC-UV tracks degradation products, while Arrhenius plots predict shelf-life .
Q. What advanced techniques determine enantiomeric purity of this compound in chiral syntheses?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 179.1 g/mol | |
| Key IR Stretches | 1725 cm⁻¹ (C=O), 3450 cm⁻¹ (OH) | |
| Optimal Reaction Temp | 70°C (±5°C) | |
| Stability (pH 7, 25°C) | >90% intact after 30 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
